2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound characterized by its unique thiazole ring structure and cyclopropylamine substituent. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The thiazole ring is known for its role in various biological activities, making this compound a subject of interest for drug development.
The compound is synthesized through various chemical processes, often involving the reaction of cyclopropylamine with thiazole derivatives. Its chemical identity can be confirmed through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they are widely recognized for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one can be accomplished using several methods:
The molecular structure of 2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one features a thiazole ring fused with a cyclopropylamino group. The structural formula can be represented as follows:
2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one can participate in various chemical reactions typical of amines and thiazoles:
The reactivity of this compound is influenced by the electron-withdrawing effects of the thiazole ring and the steric hindrance provided by the cyclopropyl group. This can affect reaction rates and product distributions.
The mechanism of action for 2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one likely involves interaction with biological targets through inhibition or modulation of specific enzymes or receptors:
Experimental studies would be necessary to elucidate specific targets and quantify binding affinities.
2-(Cyclopropylamino)-4,5-dihydro-1,3-thiazol-4-one has potential applications in various fields:
Thiazole and dihydrothiazole derivatives constitute a structurally diverse class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. Their significance stems from the thiazole ring's ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets, making them privileged scaffolds in medicinal chemistry. The 4,5-dihydro-1,3-thiazol-4-one system, specifically, offers a conformationally constrained backbone that enhances receptor selectivity and improves metabolic stability compared to fully unsaturated thiazoles. This scaffold is frequently employed in designing compounds targeting enzymes and receptors involved in metabolic, neurological, and inflammatory pathways.
A prominent example demonstrating the therapeutic relevance of structurally related compounds is the experimental drug (5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one (DrugBank ID: DB07866). This molecule functions as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme regulating glucocorticoid activation within tissues [2]. Inhibition of 11β-HSD1 offers a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity by reducing local cortisol levels. The mechanism involves binding to the enzyme's active site, likely utilizing the thiazolone carbonyl for key hydrogen bonding interactions and the lipophilic substituents (methyl, propyl, cyclooctyl) for van der Waals contacts within hydrophobic pockets [2]. This example underscores the capacity of the dihydrothiazolone core to serve as a central pharmacophore interacting with biologically relevant enzymes.
Table 1: Pharmacologically Active Thiazole/Dihydrothiazole Derivatives Related to the Dihydrothiazol-4-one Scaffold
Compound Name | Core Structure | Primary Target/Activity | Status/Notes |
---|---|---|---|
Pemoline | 2-Amino-5-phenyloxazol-4(5H)-one | CNS Stimulant (Dopaminergic) | Withdrawn (Hepatotoxicity) |
Cyclazodone | 2-(Cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one | CNS Stimulant | Investigational/Designer Drug |
(5S)-2-(Cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one | Dihydrothiazol-4-one | 11β-HSD1 Inhibitor | Experimental (DB07866) |
Thozalinone | 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | MAO Inhibitor / Antidepressant | Historical |
2-Amino-4,5-dihydro-1,3-thiazol-4-one hydrochloride | Dihydrothiazol-4-one | Synthetic Intermediate / Building Block | Research Chemical (CAS 2192-06-5) |
The incorporation of a cyclopropylamino group (-NH-cyclopropane) at the 2-position of the 4,5-dihydro-1,3-thiazol-4-one scaffold imparts distinct physicochemical and pharmacological advantages. The cyclopropyl ring, despite its small size, is a highly strained aliphatic system that introduces significant three-dimensionality and influences the molecule's electronic profile. This substituent acts as a conformational lock, restricting rotational freedom around the C2-N bond compared to linear alkylamino or larger cyclic amino groups (like the cyclooctylamino group in DB07866) [2] [7]. This restriction can lead to enhanced binding affinity and target selectivity by pre-organizing the molecule into its bioactive conformation.
Furthermore, the cyclopropyl group is known for its ability to modulate metabolic stability. The strong C-C bonds in the strained ring are relatively resistant to oxidative metabolism catalyzed by cytochrome P450 enzymes, particularly compared to larger alkyl chains or unsubstituted alkyl groups prone to ω- or ω-1 oxidation. This characteristic can improve the pharmacokinetic half-life of compounds bearing this moiety. The cyclopropyl ring also contributes significant lipophilicity (log P), aiding membrane permeability, while the amino group (-NH-) retains the potential for hydrogen bond donation, a crucial interaction for target engagement. This combination makes the cyclopropylamino group a valuable bioisostere for anilines or larger saturated heterocyclic amines in certain contexts, offering similar hydrogen-bonding capacity with potentially improved metabolic properties and reduced steric bulk.
The structural impact is evident in derivatives like Cyclazodone (2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one, CAS 14461-91-7) [7], which shares the oxazolone core (structurally analogous to the thiazolone core) bearing the cyclopropylamino group. While not a direct analogue, its existence and investigation highlight the medicinal chemistry interest in combining the strained cyclopropylamine with heterocyclic carbonyl systems for potential CNS activity, likely stemming from its structural similarity to pemoline derivatives [3]. The molecular formula of Cyclazodone (C₁₂H₁₂N₂O₂, MW 216.24) [7] exemplifies the compact, lipophilic nature achievable with this substitution.
The 4,5-dihydro-1,3-thiazol-4-one (often referred to as 2-imino-4-thiazolidinone or pseudothiohydantoin) scaffold has a rich history in medicinal chemistry, evolving significantly from early synthetic intermediates to targeted pharmacophores. The parent compound, 2-amino-4,5-dihydro-1,3-thiazol-4-one hydrochloride (CAS 2192-06-5, pseudothiohydantoin hydrochloride), has been commercially available as a fundamental heterocyclic building block for decades [6]. Its synthesis typically involves the reaction of 2-thiobiuret or chloroacetyl chloride with thiourea derivatives, followed by cyclization. This compound provides the essential core structure upon which extensive derivatization at the 2-amino group (e.g., alkylation, acylation, condensation) and the 5-position (e.g., alkylation) can be performed.
Early pharmacological interest in related structures focused on oxazolone derivatives like pemoline (2-amino-5-phenyl-4-oxazolone), discovered in the late 1950s and used clinically for ADHD and fatigue due to its stimulant properties, acting via dopaminergic mechanisms [3]. Pemoline's core structure, featuring a 4-oxazolone ring, is a close oxygen isostere of the 4-thiazolone ring. The clinical use of pemoline (though later withdrawn due to hepatotoxicity risks) spurred research into structurally similar heterocycles, including thiazolone and dihydrothiazolone derivatives, aiming to retain efficacy while improving safety profiles. This led to compounds like cyclazodone (2-(cyclopropylamino)-5-phenyl-4-oxazolone) [3] [7] and exploration of the corresponding 4-thiazolones.
Synthetic methodologies for diversifying the dihydrothiazol-4-one scaffold have advanced considerably. Key strategies include:
Table 2: Evolution of Synthetic Strategies for 4,5-Dihydro-1,3-thiazol-4-one Derivatives
Synthetic Era | Key Strategy | Representative Compounds/Outcomes | Characterization Methods |
---|---|---|---|
Early (Mid-20th Cent.) | Simple Cyclization | Parent 2-amino-4,5-dihydro-1,3-thiazol-4-one (Pseudothiohydantoin) | Melting Point, Elemental Analysis |
1960s-1980s | N-Alkylation & C5-Alkylation | Pemoline analogues (Oxazolones), Cyclazodone, Simple 5-alkyl dihydrothiazol-4-ones | IR, NMR (1H - Limited), MS |
1990s-Present | Advanced Cross-Coupling & Cyclization | Complex N-aryl derivatives, 5-Substituted analogues with diverse functional groups | Multinuclear NMR (1H, 13C, 2D), HRMS, X-ray Crystallography |
Modern (Complexity) | Halocyclization of Alkenyl Derivatives | Fused polycyclic systems (e.g., Tetrahydrothiazolothiazolium salts) | GC-MS, Advanced NMR, X-ray Crystallography |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: